molecular formula C9H13NO2 B014506 1-(3-PYRIDYL)-1,4-BUTANEDIOL CAS No. 76014-83-0

1-(3-PYRIDYL)-1,4-BUTANEDIOL

Cat. No.: B014506
CAS No.: 76014-83-0
M. Wt: 167.2 g/mol
InChI Key: RGJHRVMTLGLFPX-UHFFFAOYSA-N
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Description

1-(3-Pyridinyl)-1,4-butanediol is an organic compound featuring a pyridine ring attached to a butanediol chain

Biochemical Analysis

Biochemical Properties

1-(3-PYRIDYL)-1,4-BUTANEDIOL is involved in biochemical reactions related to the metabolism of NNK . It is formed from NNK through a carbonyl reduction process . The enzymes and proteins it interacts with are largely associated with the metabolic pathways of NNK .

Cellular Effects

The cellular effects of this compound are closely related to its parent compound, NNK. NNK is known to cause DNA damage, leading to cellular dysfunction

Molecular Mechanism

It is known that NNK, from which this compound is derived, can be metabolically activated to form DNA adducts . The specific binding interactions of this compound with biomolecules, its potential to inhibit or activate enzymes, and its influence on gene expression are areas that need further exploration.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Studies on NNK, the parent compound, have shown that it can induce lung tumors in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of NNK. It is formed from NNK through a carbonyl reduction process

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Pyridinyl)-1,4-butanediol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with 1,4-butanediol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of 1-(3-Pyridinyl)-1,4-butanediol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridinyl)-1,4-butanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amine reagents under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-pyridinyl)-1,4-butanedione.

    Reduction: Formation of 1-(3-piperidinyl)-1,4-butanediol.

    Substitution: Formation of 1-(3-pyridinyl)-1,4-dihalobutane or 1-(3-pyridinyl)-1,4-diaminobutane.

Scientific Research Applications

1-(3-Pyridinyl)-1,4-butanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(3-Pyridinyl)-1,4-butanediol can be compared with other similar compounds such as:

    1-(3-Pyridinyl)-1,4-butanedione: Differing by the oxidation state of the hydroxyl groups.

    1-(3-Piperidinyl)-1,4-butanediol: Differing by the reduction of the pyridine ring.

    1-(3-Pyridinyl)-1,4-dihalobutane: Differing by the substitution of hydroxyl groups with halides.

The uniqueness of 1-(3-Pyridinyl)-1,4-butanediol lies in its specific combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

1-pyridin-3-ylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJHRVMTLGLFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997362
Record name 1-(Pyridin-3-yl)butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76014-83-0
Record name 4-Hydroxy-4-(3-pyridyl)-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76014-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinyl)-1,4-butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-3-yl)butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-PYRIDINYL)-1,4-BUTANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2PTK4KE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-(3-Pyridinyl)-1,4-butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(3-Pyridinyl)-1,4-butanediol connected to tobacco carcinogens?

A1: This compound provides insights into the metabolic pathways of potent tobacco-specific carcinogens like N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) []. Research suggests that these carcinogens can undergo transformations leading to the formation of reactive species capable of alkylating DNA. Studies utilizing model compounds mimicking the alpha-hydroxylation of NNN and NNK have identified 1-(3-Pyridinyl)-1,4-butanediol as a product during solvolysis reactions []. These reactions, often conducted in controlled laboratory environments, provide valuable clues about the breakdown and potential reactivity of these carcinogenic compounds.

Q2: What makes the formation of 1-(3-Pyridinyl)-1,4-butanediol in these studies particularly noteworthy?

A2: The presence of 1-(3-Pyridinyl)-1,4-butanediol, alongside other specific reaction products, points towards the involvement of a cyclic oxonium ion intermediate during the solvolysis of the model carcinogens []. This detail is crucial as it sheds light on the mechanism by which these tobacco-related compounds may interact with biological molecules like DNA. Understanding these mechanisms is fundamental for developing strategies to mitigate the harmful effects of tobacco carcinogens.

Q3: Beyond tobacco research, has 1-(3-Pyridinyl)-1,4-butanediol been linked to any other areas of study?

A3: Interestingly, 1-(3-Pyridinyl)-1,4-butanediol has been identified as a potential biomarker for secondhand smoke exposure in children []. A study utilizing untargeted metabolomics analysis of urine samples revealed that the levels of this compound were significantly associated with exposure to secondhand smoke []. This finding highlights the potential of 1-(3-Pyridinyl)-1,4-butanediol as a non-invasive indicator for assessing the impact of passive smoking, particularly in vulnerable populations like children.

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